1-(4-Ethoxy-3-methylphenyl)propan-1-one
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Overview
Description
1-(4-Ethoxy-3-methylphenyl)propan-1-one is an organic compound belonging to the class of aromatic ketones. It features a phenyl ring substituted with an ethoxy group at the 4-position and a methyl group at the 3-position, along with a propan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methylphenyl)propan-1-one can be synthesized through several synthetic routes:
Friedel-Crafts Acylation: This involves the reaction of 4-ethoxy-3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Knoevenagel Condensation: This method involves the condensation of 4-ethoxy-3-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The resulting product is then subjected to hydrolysis to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(4-Ethoxy-3-methylphenyl)propan-1-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 1-(4-ethoxy-3-methylphenyl)propanoic acid, using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1-(4-ethoxy-3-methylphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: NaBH₄, LiAlH₄, in anhydrous ether.
Substitution Reactions: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for halogenation.
Major Products Formed:
Oxidation: 1-(4-ethoxy-3-methylphenyl)propanoic acid.
Reduction: 1-(4-ethoxy-3-methylphenyl)propan-1-ol.
Substitution Reactions: Nitro-, sulfonyl-, and halogen-substituted derivatives.
Scientific Research Applications
1-(4-Ethoxy-3-methylphenyl)propan-1-one has various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-ethoxy-3-methylphenyl)propan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-methoxy-3-methylphenyl)propan-1-one
1-(4-ethoxy-2-methylphenyl)propan-1-one
1-(4-ethoxy-3-methoxyphenyl)ethanone
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-11(13)10-6-7-12(14-5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARFTTFXZDVYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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